![molecular formula C22H14O8 B14246311 3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid CAS No. 186798-53-8](/img/structure/B14246311.png)
3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid is an organic compound with the molecular formula C22H14O6 It is a derivative of benzoic acid and is characterized by the presence of two benzoic acid moieties connected by a phenylenebis(carbonyloxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid typically involves the reaction of 3,3’-dihydroxybenzophenone with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbonate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water or aqueous bases to yield the corresponding carboxylic acids.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Requires reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products Formed
Esterification: Formation of esters such as methyl or ethyl esters.
Hydrolysis: Production of benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives, such as nitrobenzoic acids or halobenzoic acids.
Aplicaciones Científicas De Investigación
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-[1,4-Phenylenebis(carbonylimino)]dibenzoic acid
- 3,3’-[1,3-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid
Uniqueness
3,3’-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
186798-53-8 |
|---|---|
Fórmula molecular |
C22H14O8 |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
3-[4-(3-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(25)26/h1-12H,(H,23,24)(H,25,26) |
Clave InChI |
CSIRTWFRDMUPTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)



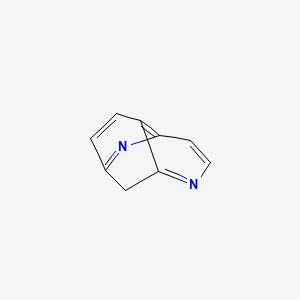
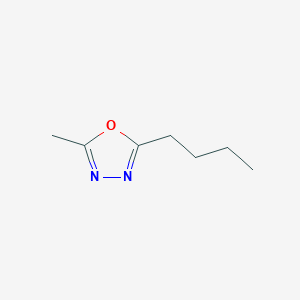
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
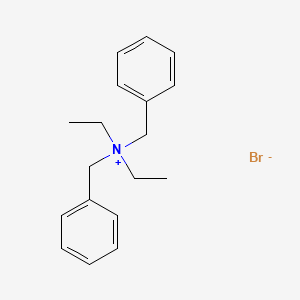

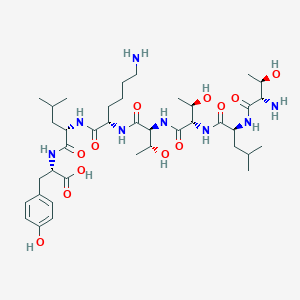
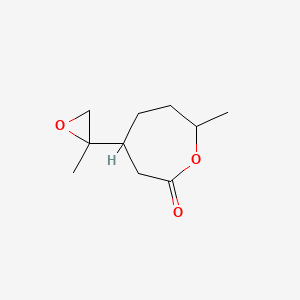

![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
